molecular formula C11H13Br B6290811 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene CAS No. 1369916-55-1

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene

Cat. No.: B6290811
CAS No.: 1369916-55-1
M. Wt: 225.12 g/mol
InChI Key: UOJBSTQSERPCBC-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is an organic compound with the molecular formula C11H13Br It is a derivative of benzene, where a bromine atom is substituted at the first position, a cyclopropylmethyl group at the fourth position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclopropylmethyl)-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the starting material, 4-(cyclopropylmethyl)-2-methylbenzene, is reacted with bromine in a controlled environment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 4-(cyclopropylmethyl)-2-methylphenol or 4-(cyclopropylmethyl)-2-methylaniline.

    Oxidation: Formation of 4-(cyclopropylmethyl)-2-methylbenzaldehyde or 4-(cyclopropylmethyl)-2-methylbenzoic acid.

    Reduction: Formation of 4-(cyclopropylmethyl)-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Bromo-4-methylbenzene: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Bromo-2-methylbenzene: Has the bromine and methyl groups in different positions, affecting its reactivity and chemical properties.

    4-Bromo-1-methylcyclohexane: Contains a cyclohexane ring instead of a benzene ring, leading to different chemical behavior and applications.

Uniqueness: 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is unique due to the presence of both a cyclopropylmethyl group and a bromine atom on the benzene ring

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-6-10(4-5-11(8)12)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBSTQSERPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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